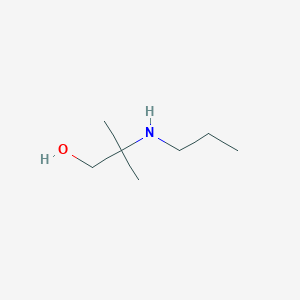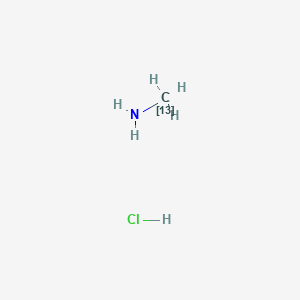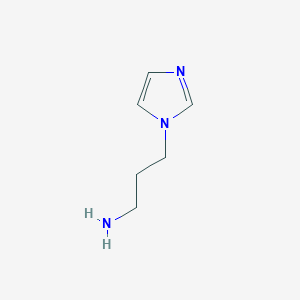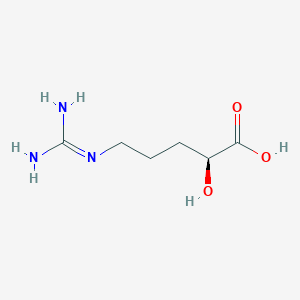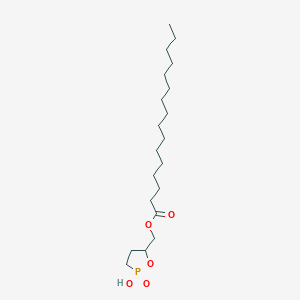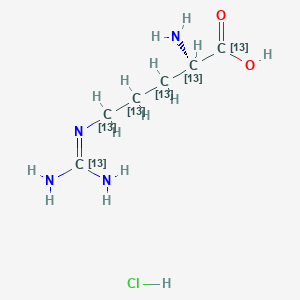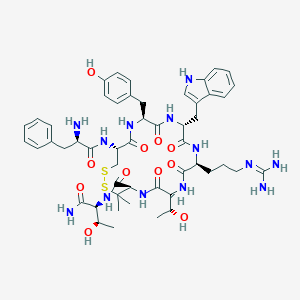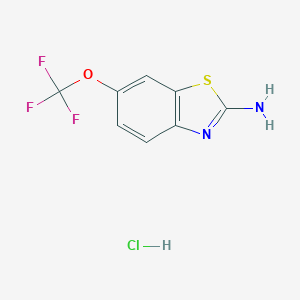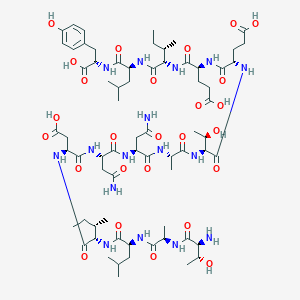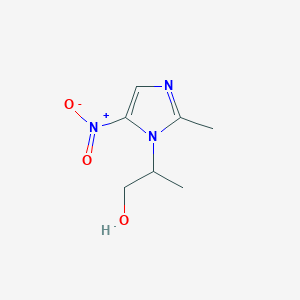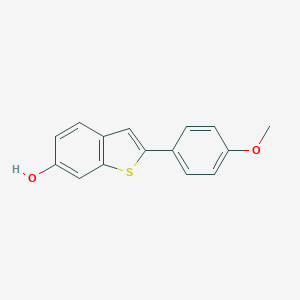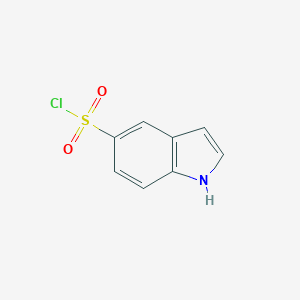
1H-indole-5-sulfonyl chloride
概要
説明
1H-indole-5-sulfonyl chloride, also known as indol-5-ylsulfonyl chloride, is a chemical compound with the molecular formula C8H6ClNO2S . It has a molecular weight of 215.66 .
Synthesis Analysis
Indole and its derivatives, including 1H-indole-5-sulfonyl chloride, are crucial in medicinal chemistry . The sulfonamide analogs of indole, often referred to as sulfa medicines, have been produced recently and exhibit strong antimicrobial actions . The synthesis of these compounds involves various techniques, including hydroamination and catalyzed cyclization .Molecular Structure Analysis
The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The InChI code for 1H-indole-5-sulfonyl chloride is 1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H .Chemical Reactions Analysis
Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, due to its increased electron density .Physical And Chemical Properties Analysis
1H-indole-5-sulfonyl chloride is a solid compound . It should be stored in a refrigerator and shipped at room temperature .科学的研究の応用
Alzheimer's Disease Treatment Research
1H-indole-5-sulfonyl chloride derivatives have been explored for their potential in treating cognitive disorders like Alzheimer's Disease. One study developed a novel series of indole derivatives as antagonists for the 5-hydroxytryptamine-6 receptor (5-HT6R), which could be used for treating cognitive impairments. The derivative 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate demonstrated high affinity and selectivity, making it a promising clinical candidate (Nirogi et al., 2017).
Electrooxidative Applications
Another study explored the electrochemical α-sulfonylation of 1H-indole with arenesulfinates. This process is significant for its metal-free and chemical-oxidant-free conditions, and it's applied in synthesizing biologically active 5-HT6 modulators (Feng et al., 2017).
Synthesis and Sulfonation Applications
The sulfonation of 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid has been studied, leading to a clean protocol for the direct synthesis of various sulfonamide derivatives. This process is significant for its operational simplicity and versatility in synthetic chemistry (Janosik et al., 2006).
Dephenylsulfonylation Research
A novel method for dephenyl sulfonylation using magnesium has been developed, focusing on the synthesis of the molecule 5-ethyl-1H-indole. This research highlights the importance of indole derivatives in drug development due to their pharmacological activity (Rao et al., 2017).
Antagonistic Properties in Neurological Disorders
Studies on N1-azinylsulfonyl-1H-indole derivatives have shown that they can be highly potent 5-HT6 receptor ligands, exhibiting pro-cognitive and antidepressant-like properties. This makes them relevant in the treatment of neurological disorders (Zajdel et al., 2016).
Synthesis and Characterization in Medicinal Chemistry
Research into synthesizing and characterizing 1H-indole derivatives, such as 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde, has been conducted, including spectroscopic, computational, and drug docking studies. These studies are crucial in understanding the structural and functional properties of these compounds in medicinal chemistry (Bellamkonda & Chamundeeswari, 2019).
Safety And Hazards
将来の方向性
Indole and its derivatives have been gaining a lot of interest due to their physiological action, exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . This suggests a promising future for the development of pharmacologically active derivatives of indole with sulfonamide scaffolds .
特性
IUPAC Name |
1H-indole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGMZFOGQIBZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-5-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




